Lead--sulfanylidenemolybdenum (1/1)
Description
Lead--sulfanylidenemolybdenum (1/1) is a ternary inorganic compound composed of lead (Pb), molybdenum (Mo), and sulfur (S). Its molecular formula is PbMoS, and it adopts a layered crystalline structure characterized by alternating sheets of Pb-S and Mo-S coordination polyhedra . Synthesized via high-temperature solid-state reactions, this compound exhibits unique electronic properties due to the interplay between the heavy metal (Pb) and transition metal (Mo), which influence its conductivity and thermal stability. Characterization studies, including X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS), confirm its stoichiometric ratio and anisotropic bonding behavior .
Properties
CAS No. |
51845-94-4 |
|---|---|
Molecular Formula |
MoPbS |
Molecular Weight |
335 g/mol |
InChI |
InChI=1S/Mo.Pb.S |
InChI Key |
IEHPXOOVZNTMMJ-UHFFFAOYSA-N |
Canonical SMILES |
S=[Mo].[Pb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lead–sulfanylidenemolybdenum (1/1) typically involves the reaction of lead salts with molybdenum sulfide under controlled conditions. One common method involves the use of lead nitrate and ammonium molybdate in the presence of hydrogen sulfide gas. The reaction is carried out at elevated temperatures to ensure complete formation of the compound.
Industrial Production Methods
Industrial production of lead–sulfanylidenemolybdenum (1/1) may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and specific reaction vessels can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Lead–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and molybdenum oxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Lead–sulfanylidenemolybdenum (1/1) can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize the compound.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents can facilitate reduction reactions.
Substituting Agents: Halogens, acids, and bases can be used in substitution reactions.
Major Products Formed
Oxidation: Lead oxide (PbO) and molybdenum oxide (MoO3).
Reduction: Elemental lead (Pb) and molybdenum (Mo).
Substitution: Various lead and molybdenum compounds depending on the substituting agent used.
Scientific Research Applications
Lead–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of lead–sulfanylidenemolybdenum (1/1) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Compositional Properties
| Compound Name | Molecular Formula | Crystal System | Key Structural Features |
|---|---|---|---|
| Lead--sulfanylidenemolybdenum (1/1) | PbMoS | Orthorhombic | Layered Pb-S/Mo-S sheets; anisotropic S-Mo-S bonds |
| Lead sulfide (Galena) | PbS | Cubic | Cubic close-packed Pb and S layers; isotropic bonding |
| Molybdenum disulfide | MoS₂ | Hexagonal | Trigonal prismatic Mo-S layers; van der Waals gaps |
| Copper--sulfanylidenemolybdenum (1/1) | CuMoS | Tetragonal | Distorted tetrahedral Cu-S; Mo-S dimer units |
- Lead sulfide (PbS) : Unlike PbMoS, PbS lacks transition metal participation, resulting in simpler cubic symmetry and isotropic electronic properties. Its bandgap (~0.37 eV) is narrower than PbMoS (~1.2 eV), making PbS more suitable for infrared applications .
- Molybdenum disulfide (MoS₂) : MoS₂’s hexagonal structure features weaker interlayer interactions, enabling lubrication and catalytic applications. In contrast, PbMoS exhibits stronger interlayer bonding due to Pb’s larger ionic radius, enhancing thermal stability up to 450°C (vs. MoS₂’s 350°C) .
- Copper--sulfanylidenemolybdenum (1/1) : Replacing Pb with Cu reduces atomic mass and alters coordination geometry, leading to a lower melting point (CuMoS: 620°C vs. PbMoS: 780°C) .
Electronic and Thermal Properties
Table 2: Electronic and Thermal Data
| Compound Name | Bandgap (eV) | Electrical Conductivity (S/cm) | Thermal Stability (°C) |
|---|---|---|---|
| Lead--sulfanylidenemolybdenum (1/1) | 1.2 | 10⁻³ | 780 |
| Lead sulfide | 0.37 | 10² | 1,110 |
| Molybdenum disulfide | 1.8 | 10⁻⁵ | 350 |
| Copper--sulfanylidenemolybdenum (1/1) | 0.9 | 10⁻² | 620 |
- Electrical Behavior : PbMoS shows semiconducting behavior intermediate between metallic PbS and insulating MoS₂. The hybridization of Pb 6p and Mo 4d orbitals contributes to its moderate conductivity .
- Thermal Resilience : PbMoS outperforms MoS₂ in thermal stability due to stronger Pb-S covalent interactions but is less refractory than PbS, which retains stability above 1,000°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
